molecular formula C14H19ClN2O B418426 N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide CAS No. 332909-18-9

N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B418426
CAS No.: 332909-18-9
M. Wt: 266.76g/mol
InChI Key: RIFFVWKIIXLSKB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides. It features a piperidine ring attached to an acetamide group, with a chlorinated methylphenyl substituent. Compounds of this nature are often investigated for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:

    Starting Materials: 5-chloro-2-methylphenylamine and 2-chloroacetyl chloride.

    Reaction: The amine group of 5-chloro-2-methylphenylamine reacts with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with piperidine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The chlorinated phenyl ring may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Products may include hydroxylated derivatives.

    Reduction: Products may include amines or alcohols.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: May be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts on a receptor, it may bind to the receptor site and modulate its activity, either as an agonist or antagonist. The molecular targets could include enzymes, ion channels, or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(piperidin-1-yl)acetamide
  • N-(4-chlorophenyl)-2-(piperidin-1-yl)acetamide
  • N-(5-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide

Uniqueness

N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine ring, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-piperidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11-5-6-12(15)9-13(11)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFFVWKIIXLSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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